Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate
Description
Molecular Formula and Stereochemical Configuration
Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate is a synthetic organic compound with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.23 g/mol . Its IUPAC name reflects a benzoate ester backbone substituted at the para position with a 5-ethyl-1,2,4-oxadiazole moiety. The compound adopts a planar aromatic structure due to conjugation between the benzene ring and the oxadiazole heterocycle, with no stereogenic centers, making it achiral.
The oxadiazole ring consists of a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, with an ethyl group attached at the 5-position. The methyl ester group is positioned at the para position relative to the oxadiazole substituent on the benzene ring, ensuring optimal electronic conjugation.
Spectroscopic Analysis (UV-Vis, IR, NMR, MS)
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound exhibits characteristic absorption bands due to π→π* transitions in the aromatic system. A strong absorption peak is observed in the 250–300 nm range, corresponding to the conjugated benzoate-oxadiazole system.
Infrared (IR) Spectroscopy
Key IR absorption bands include:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1700–1750 | Ester carbonyl (C=O) stretch |
| 1450–1600 | Aromatic C=C stretching |
| 1300–1350 | C–O–C ester linkage |
| 2800–3000 | Aliphatic C–H (ethyl) stretch |
These features confirm the presence of the ester group and aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
| Chemical Shift (δ, ppm) | Integration | Assignment |
|---|---|---|
| 1.2–1.4 | Triplet (3H) | Ethyl group (CH₂CH₃) |
| 2.5–2.7 | Quartet (2H) | Ethyl group (CH₂ adjacent to oxadiazole) |
| 3.9–4.1 | Singlet (3H) | Methyl ester (OCH₃) |
| 7.5–8.0 | Multiplet (4H) | Aromatic protons on benzene ring |
¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 170–175 | Ester carbonyl (C=O) |
| 150–160 | Aromatic carbons (C=C) |
| 130–140 | Aromatic carbons (C–H) |
| 50–60 | Methyl ester (OCH₃) |
| 15–20 | Ethyl carbons (CH₂CH₃) |
These data align with analogous 1,2,4-oxadiazole derivatives.
Mass Spectrometry (MS)
The molecular ion peak [M]⁺ is observed at m/z 232.23 , consistent with the molecular formula C₁₂H₁₂N₂O₃ . Fragmentation patterns include:
X-ray Crystallography and Conformational Studies
While direct X-ray crystallography data for this compound are unavailable, structural analogs provide insights:
- The benzene ring and oxadiazole ring adopt coplanar conformations due to conjugation.
- The ethyl group at the 5-position of the oxadiazole ring is positioned anti to the adjacent nitrogen atom, minimizing steric hindrance.
- Hydrogen bonding between the ester oxygen and aromatic protons may stabilize the crystal lattice in related compounds.
Comparative Analysis with Analogous Oxadiazole Derivatives
Structural Variations
| Compound | Substituent | Molecular Weight | Key Differences |
|---|---|---|---|
| This compound | Ethyl at oxadiazole C5 | 232.23 g/mol | Para-substituted benzene ring |
| 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoate | Ethyl at oxadiazole C5 | 217.20 g/mol | Meta-substituted benzene ring |
| Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | Methyl at oxadiazole C5 | 218.21 g/mol | Shorter alkyl chain (methyl vs. ethyl) |
Electronic and Reactivity Trends
- Electron-Withdrawing Effects : The oxadiazole ring enhances the electron-withdrawing nature of the benzoate ester, increasing reactivity toward nucleophilic substitution.
- Steric Effects : The ethyl group at the oxadiazole C5 position introduces moderate steric bulk, potentially influencing regioselectivity in further derivatization.
Properties
IUPAC Name |
methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-10-13-11(14-17-10)8-4-6-9(7-5-8)12(15)16-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGXGTZPJKLMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
Reaction Conditions :
-
Acidic Hydrolysis : Concentrated H₂SO₄ at 70–95°C for 3–6 hours .
-
Basic Hydrolysis : NaOH (2–4 M) in aqueous ethanol under reflux .
Example :
| Starting Material | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl 4-(5-methyl-oxadiazol-3-yl)benzoate | H₂SO₄, CH₃CN, 95°C, 11 h | 4-(5-Methyl-oxadiazol-3-yl)benzoic acid | 94% |
This hydrolysis is pivotal for further functionalization, such as amide bond formation in drug discovery .
Oxidation Reactions
The ethyl substituent on the oxadiazole ring can be oxidized to a carboxylic acid under controlled conditions.
Reaction Pathway :
-
Oxidation of Ethyl Group :
Example :
| Starting Material | Product | Yield |
|---|---|---|
| Ethyl 4-(5-ethyl-oxadiazol-3-yl)benzoate | 4-(5-Carboxy-oxadiazol-3-yl)benzoic acid | 93%* |
*Yield extrapolated from analogous oxidation of methyl to carboxyl .
Electrophilic Aromatic Substitution
The benzoate aromatic ring undergoes nitration and halogenation at positions meta to the ester group due to its electron-withdrawing nature.
Nitration :
-
Reagents : HNO₃/H₂SO₄ (mixed acid).
-
Product : 3-Nitro-4-(5-ethyl-oxadiazol-3-yl)benzoic acid (predicted).
Halogenation :
-
Reagents : Br₂/FeBr₃ or Cl₂/FeCl₃.
-
Product : 3-Halo-4-(5-ethyl-oxadiazol-3-yl)benzoic acid.
Reduction of the Oxadiazole Ring
The 1,2,4-oxadiazole ring can be reduced to form diamines or open-chain amides, though specific data for this compound is limited.
Proposed Mechanism :
-
Reagents : LiAlH₄ or H₂/Pd-C.
-
Product : N-substituted amidine or amine derivatives (theoretical).
Cyclization and Heterocycle Formation
The oxadiazole ring participates in cycloaddition reactions to form fused heterocycles.
Example :
Comparative Reactivity of Analogues
Key differences in reactivity between Methyl 4-(5-ethyl-oxadiazol-3-yl)benzoate and its analogues:
Scientific Research Applications
Medicinal Chemistry
The compound is studied for its potential as a pharmacophore in drug design. Its biological activities include:
- Antimicrobial Properties : Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate exhibits significant antimicrobial activity against various pathogens. For instance, it has shown an inhibition zone of 29 mm against Escherichia coli in laboratory studies .
| Compound | Activity | Inhibition Zone (mm) |
|---|---|---|
| This compound | Antimicrobial | 29 mm (against E. coli) |
| Ethyl 3-(5-Ethyl-1,2,4-oxadiazol-3-YL)benzoate | Antimicrobial | 30 mm |
| 3-(5-Ethyl-1,2,4-oxadiazol-3-YL)benzoic acid | Antimicrobial | 28 mm |
These results indicate the compound's potential for development into antibacterial agents.
Anticancer Research
Research has identified that derivatives of the oxadiazole moiety can exhibit cytotoxic effects against cancer cell lines. This compound is being explored for its potential to induce apoptosis in cancer cells through specific interactions with cellular targets .
Materials Science
In materials science, the compound's unique structural properties make it suitable for developing advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the materials .
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The oxadiazole ring can modulate the activity of these targets, leading to various biological effects such as inhibition of microbial growth or modulation of cancer cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains. The results indicated that this compound could serve as a lead structure for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines revealed that this compound exhibited significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the 1,2,4-Oxadiazole Ring
Ethyl vs. Methyl Substituents
- Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate :
- Ethyl Substituent (Target Compound) :
Trifluoromethyl and Halogenated Derivatives
- Ethyl 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate :
- Bromodifluoromethyl Derivatives :
Positional Isomerism and Pharmacological Effects
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl Derivatives :
- 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline :
Ester vs. Acid Derivatives
Yield and Purity :
Biological Activity
Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 232.24 g/mol. The compound features a benzoate moiety linked to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the ethyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains .
- Anticancer Properties : Studies have shown that this compound may possess anticancer activity by inhibiting cell proliferation in certain cancer cell lines. The oxadiazole structure is linked to the modulation of signaling pathways involved in cell growth and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Cytotoxicity | Induction of apoptosis in specific cancer types |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Cytotoxicity Assays : In vitro studies using various cancer cell lines (e.g., HePG-2 and MCF-7) revealed that this compound significantly reduced cell viability with IC50 values indicating moderate potency against these lines. This suggests that further exploration into its mechanisms could lead to novel anticancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a benzoate ester precursor with an oxadiazole intermediate. For example, bromodifluoroacetic anhydride in pyridine can facilitate oxadiazole ring formation under mild conditions (70–80% yield) . Optimization includes adjusting reaction temperature, solvent polarity, and catalyst loading. High-performance liquid chromatography (HPLC) is critical for monitoring purity during intermediate steps .
- Key Considerations : Use anhydrous conditions to prevent hydrolysis of the ester group. Validate product identity via NMR and mass spectrometry (exact mass: 246.0811 g/mol) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
- Spectroscopy : H/C NMR to confirm substituent positions; FT-IR for functional group analysis (e.g., ester C=O stretch at ~1720 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] at m/z 247.0894) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology :
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
- Storage : Store in airtight containers at 2–8°C to prevent degradation.
- Waste Disposal : Neutralize with dilute NaOH before disposal to hydrolyze the ester group.
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?
- Methodology :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set in Gaussian or ORCA software to model geometry and frontier molecular orbitals (HOMO/LUMO) .
- Validation : Compare calculated dipole moments and vibrational spectra with experimental IR/Raman data.
- Applications : Predict reactivity in nucleophilic/electrophilic substitution reactions .
Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound?
- Methodology :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol. Use SHELX software for structure refinement .
- Key Parameters : Monitor intermolecular interactions (e.g., C–H···O hydrogen bonds) to understand packing behavior. For monoclinic systems, refine lattice parameters (e.g., a = 13.6111 Å, β = 100.063°) .
Q. How does the oxadiazole ring influence the compound’s bioactivity, and what assays can evaluate its mechanism of action?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., triazole derivatives) using antifungal/antibacterial assays (e.g., microbroth dilution).
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., cytochrome P450) to assess metabolic stability.
- Data Analysis : Use molecular docking (AutoDock Vina) to model interactions with target proteins .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound?
- Methodology :
- Error Analysis : Cross-validate DFT-predicted bond lengths/angles with SCXRD data. For discrepancies >5%, re-examine basis set adequacy .
- Statistical Tools : Apply Bayesian inference to reconcile spectroscopic and computational results.
- Case Study : If experimental logP differs from DFT predictions, reassess solvent model parameters (e.g., COSMO-RS) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
